1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride

Lipophilicity ADME Blood-Brain Barrier Permeability

1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride (CAS 1946823-76-2; free base CAS 1638927-70-4) is a fluorinated aminopyrazole building block featuring a difluoromethyl group at the N1 position, a methyl group at C5, and a primary amine at C3, supplied as the hydrochloride salt for improved aqueous handling. This scaffold class is widely employed as a key intermediate in kinase inhibitor discovery, agrochemical development, and chemical biology probe synthesis.

Molecular Formula C5H8ClF2N3
Molecular Weight 183.59 g/mol
Cat. No. B12222468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride
Molecular FormulaC5H8ClF2N3
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(F)F)N.Cl
InChIInChI=1S/C5H7F2N3.ClH/c1-3-2-4(8)9-10(3)5(6)7;/h2,5H,1H3,(H2,8,9);1H
InChIKeyXIKXMTJEAUBVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine Hydrochloride: Physicochemical Properties and Comparator Analysis for Informed Procurement


1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride (CAS 1946823-76-2; free base CAS 1638927-70-4) is a fluorinated aminopyrazole building block featuring a difluoromethyl group at the N1 position, a methyl group at C5, and a primary amine at C3, supplied as the hydrochloride salt for improved aqueous handling . This scaffold class is widely employed as a key intermediate in kinase inhibitor discovery, agrochemical development, and chemical biology probe synthesis .

Why 1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine Hydrochloride Cannot Be Substituted by Generic Pyrazole Amines


Regioisomeric and de-methyl analogs of this scaffold exhibit distinct lipophilicity, hydrogen-bonding geometry, and amine positioning, which directly impact reactivity in cross-coupling, acylation, and reductive amination reactions, as well as the pharmacokinetic profiles of derived lead compounds . Simple replacement with 4-amino or 5-amino congeners, or with non-fluorinated analogues, introduces variable electronic and steric effects that alter reaction yields and biological target engagement, making direct substitution scientifically unsound without comparative validation [1].

Quantitative Differentiation Evidence for 1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine Hydrochloride vs. Closest Analogs


XLogP3 Lipophilicity Differential vs. 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine

The target compound exhibits a higher predicted octanol-water partition coefficient (XLogP3 = 1.1) compared to the regioisomeric 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (XLogP3 = 0.5), representing a +0.6 log unit increase in lipophilicity . Both values were calculated using the same XLogP3 algorithm, ensuring cross-study comparability.

Lipophilicity ADME Blood-Brain Barrier Permeability

Amine Positional Selectivity: 3-Amino vs. 4-Amino Scaffold for Divergent Derivatization Pathways

The 3-amino group in the target compound is directly conjugated with the pyrazole N1-difluoromethyl moiety, while the 4-amino isomer (CAS 1431968-01-2) places the amine at a non-conjugated position, yielding distinct electronic environments and nucleophilic reactivity [1]. No quantitative rate-constant comparison has been published; however, the conjugation difference is a well-established structure–reactivity principle in heterocyclic chemistry.

Regioselectivity C–N Coupling Medicinal Chemistry

Hydrochloride Salt Advantage: Aqueous Solubility and Handling vs. Free Base

The hydrochloride salt (CAS 1946823-76-2) provides enhanced aqueous solubility compared to the free base (CAS 1638927-70-4), which is a low-melting or waxy solid with limited water solubility . While explicit solubility values (mg/mL) are not published for either form, the general solubility advantage of hydrochloride salts of aminopyrazoles is a well-documented class property.

Solubility Formulation Assay Compatibility

Disclaimer: Limited Published Head-to-Head Comparative Data

At the time of compilation, no peer-reviewed studies directly comparing 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride against the above-listed analogs in a controlled experimental system (e.g., enzyme inhibition, cellular potency, metabolic stability, in vivo PK) have been identified. The differentiation claims herein rest on predicted physicochemical properties, structural electronic principles, and class-level salt-form advantages. Prospective purchasers should request head-to-head validation data from suppliers or conduct in-house profiling if precise selection criteria (e.g., IC50, clearance, permeability) are required.

Data Gap Research Chemical Building Block

Optimal Application Scenarios for 1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine Hydrochloride Based on Differentiated Properties


CNS-Penetrant Kinase Inhibitor Fragment Libraries

The +0.6 log unit XLogP3 advantage over 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine positions the target compound as a more lipophilic starting fragment for CNS drug discovery programs where blood-brain barrier penetration is critical . The difluoromethyl group further enhances metabolic stability relative to methyl analogues, making this scaffold a strategic choice for lead generation in neurodegenerative disease targets.

Site-Selective Chemical Probe Synthesis via 3-Amino Conjugation

The conjugated 3-amino group enables regioselective acylation, sulfonylation, or reductive amination under mild conditions, allowing modular construction of focused compound libraries for chemoproteomics and target engagement studies . This contrasts with the 4-amino isomer, which requires harsher conditions and yields different constitutional connectivity in final probes.

Aqueous Assay-Ready Building Block for Biochemical Screening

The hydrochloride salt form permits direct dissolution in assay-compatible buffers (e.g., PBS, HEPES) at concentrations suitable for biochemical screening (typically 10–100 µM), eliminating the need for DMSO co-solvent and reducing solvent-induced assay artifacts . This is a practical advantage over the free base for high-throughput screening core facilities.

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